molecular formula C8H5BrCl2O B105508 2-Bromo-1-(2,5-dichlorophenyl)ethanone CAS No. 4571-25-9

2-Bromo-1-(2,5-dichlorophenyl)ethanone

Cat. No. B105508
CAS RN: 4571-25-9
M. Wt: 267.93 g/mol
InChI Key: JGILXRDUULAMPY-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,5-dichlorophenyl)ethanone is a chemical compound that is part of a broader class of brominated aromatic ketones. These compounds are of interest due to their potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of bromine and chlorine atoms on the aromatic ring can make these compounds suitable for further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of related brominated aromatic ketones typically involves halogenation, acylation, and sometimes complex multi-step procedures to achieve the desired substitution pattern on the aromatic ring. For instance, the synthesis of enantiomerically pure diarylethanes, which are structurally related to 2-Bromo-1-(2,5-dichlorophenyl)ethanone, has been achieved through a 7-step procedure starting from a related bromo-chlorophenyl ketone . The synthesis of 2-Bromo-2',4'-dichloroacetophenone, a compound with a similar substitution pattern, was accomplished in three steps: bromination, chlorination, and acylation, starting from glacial acetic acid and m-dichlorobenzene .

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones is characterized by the presence of a carbonyl group attached to an aromatic ring that is further substituted with halogen atoms. The molecular structure and vibrational frequencies of these compounds can be investigated using computational methods such as Density Functional Theory (DFT) and compared with experimental data such as X-ray diffraction (XRD) and infrared (IR) spectroscopy .

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including nucleophilic substitution, which is a key reaction for further functionalization. For example, a study on the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanone derivatives, including those with dichlorophenyl substituents, provides insights into the reactivity of these compounds10. Additionally, the generation and interception of isobenzofurans from 2-(α-bromoalkyl)benzophenones demonstrate the reactivity of the bromomethyl group in intramolecular cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones, such as melting point, boiling point, density, and refractive index, can be determined experimentally. These properties are influenced by the molecular structure, particularly the presence and position of halogen substituents on the aromatic ring . The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated using computational chemistry methods and provide information on the charge transfer within the molecule .

Scientific Research Applications

Chemical Synthesis and Protective Group Application

2-Bromo-1-(2,5-dichlorophenyl)ethanone has been synthesized as a chemical compound with potential uses in various chemical reactions. Li Hong-xia (2007) discussed its synthesis and application as an effective chemical protective group, highlighting its stability and non-reactivity under certain conditions (Li Hong-xia, 2007).

Computational Studies and Reaction Analysis

T. Erdogan and F. Erdoğan (2019) conducted a computational study to investigate the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(2,5-dichlorophenyl)ethanone. Their research utilized Density Functional Theory calculations to analyze these reactions, providing insight into the molecular interactions and potential applications of these compounds (T. Erdogan & F. Erdoğan, 2019).

Synthesis of Chalcone Analogues

In the field of organic synthesis, research by C. Curti, A. Gellis, and P. Vanelle (2007) highlighted the use of 2-bromo-1-arylethanones in the synthesis of α,β-unsaturated ketones, particularly chalcone analogues. Their work demonstrated an electron-transfer chain reaction utilizing 2-bromo-1-arylethanones, showcasing the versatility of these compounds in synthesizing a range of organic molecules (Curti, Gellis, & Vanelle, 2007).

Biotransformation in Drug Synthesis

Yan-Li Miao et al. (2019) explored the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone, closely related to 2-bromo-1-(2,5-dichlorophenyl)ethanone, using a specific bacterial strain. This study demonstrated the potential of using biocatalysis for the enantioselective synthesis of chiral intermediates in drug development (Miao, Liu, He, & Wang, 2019).

DNA and RNA Binding Studies

N. Mandal et al. (2019) conducted a study on a copper(II) compound derived from a Schiff-base ligand related to 2-bromo-1-arylethanones. Their research focused on the DNA and RNA binding aspects of these compounds, contributing to the understanding of their interactions with biological molecules and potential applications in biochemistry (Mandal et al., 2019).

Development of Chiral Palladacycles

J. S. Yap et al. (2014) explored the synthesis of a novel chiral palladacycle using 1-(2,5-dichlorophenyl)ethanone. Their research highlights the use of these compounds in asymmetric synthesis, an essential aspect of producing enantiomerically pure pharmaceuticals (Yap, Li, Wong, Li, Pullarkat, & Leung, 2014).

Safety And Hazards

“2-Bromo-1-(2,5-dichlorophenyl)ethanone” is considered hazardous. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures should be taken when handling it .

properties

IUPAC Name

2-bromo-1-(2,5-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGILXRDUULAMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373626
Record name 2-bromo-1-(2,5-dichlorophenyl)ethanone
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Molecular Weight

267.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,5-dichlorophenyl)ethanone

CAS RN

4571-25-9
Record name 2-Bromo-1-(2,5-dichlorophenyl)ethanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-bromo-1-(2,5-dichlorophenyl)ethanone
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Record name 2-Bromo-1-(2,5-dichlorophenyl)ethanone
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Synthesis routes and methods I

Procedure details

To 2,5-dichloroacetophenone (5.0 g, 26.45 mmol) in anhydrous tetrahydrofuran (53 mL) under argon was added phenyltrimethylammonium tribromide (9.94 g, 26.45 mmol, 1.0 eq) at 0° C. The reaction mixture was stirred at ambient temperature for 16 h, concentrated, and re-dissolved in ethyl acetate. The organic layer was washed with water (2×250 mL) and brine (1×150 mL), dried (MgSO4), filtered, and evaporated in vacuo. Purification using MPLC chromatography (Biotage) gave 3.47 g (52.5%) of 2-bromo-1-(2,5-dichlorophenyl)ethanone as a clear oil. 1H-NMR (DMSO-d6) δ 7.93 (dd, J=2.1 Hz, 0.9 Hz, 1H), 7.61 to 7.60 (m, 2H), 4.86 (s, 2H);
Quantity
5 g
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9.94 g
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53 mL
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Synthesis routes and methods II

Procedure details

To an ice-cooled solution of 2′,5′-dichloroacetophenone (1.0 g, 5.0 mmol) in acetic acid (10 mL) was added HBr (˜1%) followed by a solution of bromine (0.80 g, 5.0 mmol) in acetic acid (3 mL). The resultant mixture was warmed to room temperature and stirred overnight. The mixture was poured into ice water and then neutralized with saturated aqueous sodium carbonate solution. Saturated aqueous sodium thiosulfate solution was then added to the mixture. The resultant mixture was extracted with ethyl acetate. The organic phase was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by flash column chromatography afforded 2-bromo-1-(2,5-dichlorophenyl)ethanone as an oil (0.70 g, 50% yield). 1H NMR (400 MHz, CDCl3): 7.54 (d, J=2.4 Hz, 1H), 7.43 (m, 1H), 7.40 (m, 1H), 4.68 (s, 2H).
Quantity
3 mL
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solvent
Reaction Step One
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ice
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1 g
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10 mL
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0.8 g
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Synthesis routes and methods III

Procedure details

2,5-Dichloroacetophenone (20.9 g, 0.11 mol) was dissolved in diethyl ether (300 mL) and the reaction mixture was cooled to 0° C. Bromine (5.66 mL, 0.11 mol) was added slowly dropwise and the reaction mixture was allowed to warm to room temperature over 20 minutes. The reaction mixture was treated with saturated aqueous NaHCO3 solution (250 mL). The organic layer was separated, dried over MgSO4 and concentrated in vacuo, yielding the title compound (20.0 g, 68%) as a yellow oil. δH (d6-DMSO) 7.94 (dd, J 2.2, 0.3 Hz, 1H), 7.61 (m, 2H), 4.88 (s, 2H).
Quantity
20.9 g
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reactant
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300 mL
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5.66 mL
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250 mL
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Yield
68%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Roman, JZ Vlahakis, D Vukomanovic… - …, 2010 - Wiley Online Library
Previous studies by our research group have been concerned with the design of selective inhibitors of heme oxygenases (HO‐1 and HO‐2). The majority of these were based on a four‐…
LZ Xu, GP Yu, YW Huang, K Zhou… - … Section E: Structure …, 2005 - scripts.iucr.org
In the title molecule, C22H14Cl2N2OS2, all bond lengths and angles are within normal ranges. Intermolecular N—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers. …
Number of citations: 2 scripts.iucr.org
N Caengprasath, N Gonzalez-Abuin, M Shchepinova… - Iscience, 2020 - cell.com
The ability of propionate, a short-chain fatty acid produced from the fermentation of non-digestible carbohydrates in the colon, to stimulate the release of anorectic gut hormones, such as …
Number of citations: 11 www.cell.com
N Caengprasath, N Gonzalez-Abuin, M Shchepinova… - bioRxiv, 2020 - biorxiv.org
The ability of propionate, a short chain fatty acid produced from the fermentation of non-digestible carbohydrates in the colon, to stimulate the release of anorectic gut hormones, such as …
Number of citations: 2 www.biorxiv.org

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